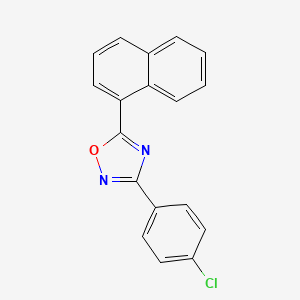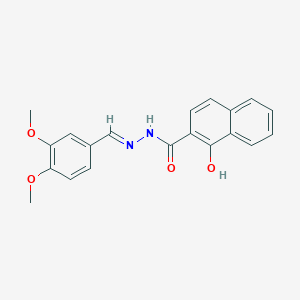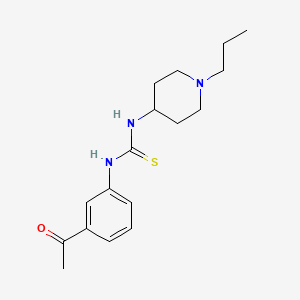
N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea, also known as TPU-0033, is a small molecule compound that has shown promising results in various scientific research studies. It belongs to the class of thiourea derivatives and has been found to possess potent biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have potent biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound has been shown to protect neurons against oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea is its high potency and selectivity. It has been found to be effective at low concentrations and has shown minimal toxicity in animal models. Moreover, this compound has a simple chemical structure and can be synthesized in large quantities with high purity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has shown promising results in the treatment of various types of cancer, including breast cancer and melanoma. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion
In conclusion, this compound is a small molecule compound that has shown potent biological activities in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and neuroprotective activities. This compound has a simple chemical structure and can be synthesized in large quantities with high purity. However, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. The development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea involves the reaction of 3-acetylphenyl isothiocyanate with 1-propylpiperidine-4-amine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity. The synthesis method has been optimized to produce this compound in large quantities with high yields.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(1-propyl-4-piperidinyl)thiourea has been extensively studied for its biological activities in various scientific research studies. It has shown potent anti-inflammatory, anti-tumor, and neuroprotective activities. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound has been shown to protect neurons against oxidative stress and neuroinflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-9-20-10-7-15(8-11-20)18-17(22)19-16-6-4-5-14(12-16)13(2)21/h4-6,12,15H,3,7-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBECIZWMQFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

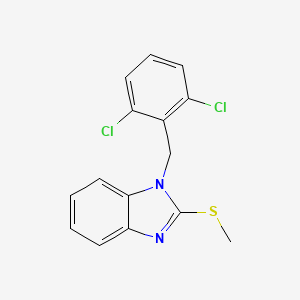

![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
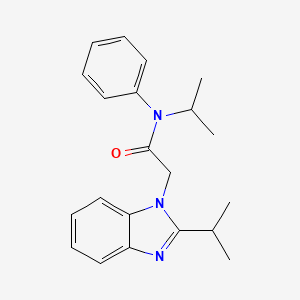

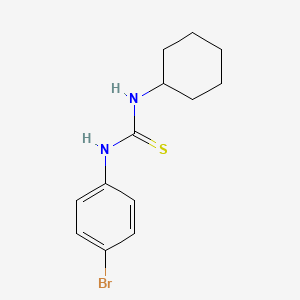
![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
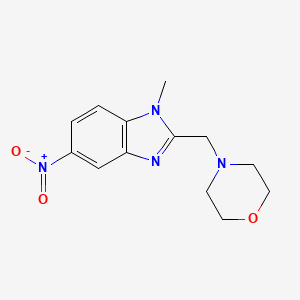
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)
